![molecular formula C15H25N3 B1392658 {3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine CAS No. 808739-18-6](/img/structure/B1392658.png)
{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine
説明
“{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine” is a chemical compound with the molecular formula C15H25N3 . It is used in scientific research and has been mentioned in various patents and literature .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine” can be analyzed using spectroscopic methods such as FT-IR and FT Raman, as well as quantum mechanical studies . The Density Functional Theory (DFT) approach is often used to investigate the molecular structure and vibrational spectrum .
Chemical Reactions Analysis
The chemical reactions involving “{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine” can be studied using various spectroscopic and quantum mechanical methods . These investigations provide insights into the molecular structure, electronic, and vibrational characteristics of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine” can be studied using spectroscopic methods and quantum mechanical studies . These investigations provide insights into the molecular structure, electronic, and vibrational characteristics of the compound .
科学的研究の応用
-
Pharmaceutical Research
- Application: The compound is used in the development of highly selective 5-HT1A receptor inhibitors .
- Method: The compound is synthesized and then tested for its binding affinity against the 5-HT1A receptor .
- Results: The compound proved to be a highly selective ligand towards the 5-HT1A receptor with a binding constant of 1.2 nM .
-
Treatment of Motor Neuron Diseases and Neuromuscular Junction Disorders
-
Organic Synthesis
-
Antibacterial Activity
-
Treatment of Neurodegenerative Diseases
-
Pharmacokinetic Modulation
- Application: The compound is used to positively modulate the pharmacokinetic properties of a drug substance .
- Method: The compound is synthesized and then tested for its binding affinity against the 5-HT1A receptor .
- Results: The compound proved to be a highly selective ligand towards the 5-HT1A receptor with a binding constant of 1.2 nM .
-
Antibacterial Activity
-
Treatment of Neurodegenerative Diseases
-
Pharmacokinetic Modulation
- Application: The compound is used to positively modulate the pharmacokinetic properties of a drug substance .
- Method: The compound is synthesized and then tested for its binding affinity against the 5-HT1A receptor .
- Results: The compound proved to be a highly selective ligand towards the 5-HT1A receptor with a binding constant of 1.2 nM .
特性
IUPAC Name |
3-[4-(2,4-dimethylphenyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-13-4-5-15(14(2)12-13)18-10-8-17(9-11-18)7-3-6-16/h4-5,12H,3,6-11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZAPNPQNORXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



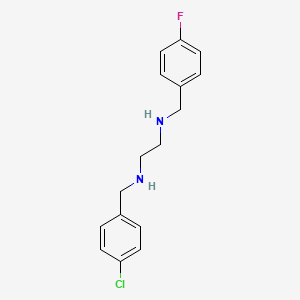
![1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392578.png)
![tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate](/img/structure/B1392580.png)
![8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392582.png)
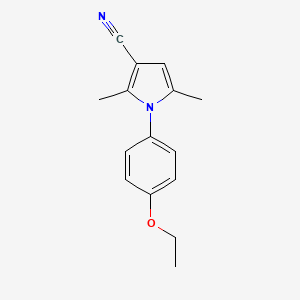
![Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B1392586.png)
![6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B1392588.png)
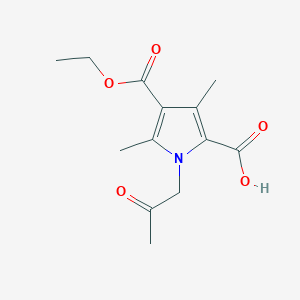
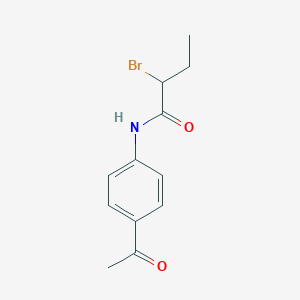

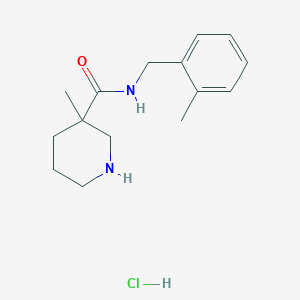
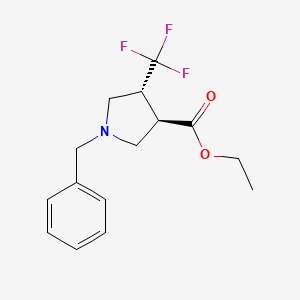
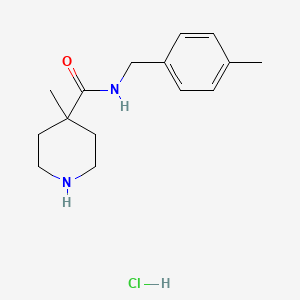
![4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride](/img/structure/B1392598.png)